n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a benzyl group at the N1 position and an amine at C2. Its molecular formula is C₁₂H₁₁N₅, with a molecular weight of 225.25 g/mol (CAS RN: 58360-86-4) . The benzyl group enhances lipophilicity and steric bulk, making it a versatile scaffold in medicinal chemistry for targeting kinases and other enzymes.
Properties
IUPAC Name |
N-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c1-2-4-9(5-3-1)6-13-11-10-7-16-17-12(10)15-8-14-11/h1-5,7-8H,6H2,(H2,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSLOBNGHHXORI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=NC3=C2C=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00277917 | |
| Record name | n-benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58360-86-4 | |
| Record name | 58360-86-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4933 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with formamide or formic acid under reflux conditions. The benzylation step is usually carried out using benzyl halides in the presence of a base such as potassium carbonate .
Industrial production methods may involve optimized reaction conditions to enhance yield and purity. These methods often include the use of advanced techniques such as microwave-assisted synthesis or ultrasonic irradiation to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It has shown promise as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) tyrosine kinases, making it a potential candidate for cancer therapy
Industry: Its derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of specific molecular targets, such as CDKs and EGFR tyrosine kinases. By binding to the active sites of these enzymes, the compound disrupts their normal function, leading to cell cycle arrest and apoptosis in cancer cells. This selective inhibition is achieved through hydrogen bonding and hydrophobic interactions within the enzyme’s active site .
Comparison with Similar Compounds
Comparison with Structural Analogs
The pyrazolo[3,4-d]pyrimidin-4-amine core allows diverse substitutions, enabling modulation of biological activity, selectivity, and pharmacokinetics. Below is a detailed comparison with key analogs:
Structural and Functional Differences
Table 1: Key Analogs of N-Benzyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine
| Compound Name | Substituents | Molecular Weight | Target | IC₅₀ (nM) | Therapeutic Application | References |
|---|---|---|---|---|---|---|
| This compound | N1-benzyl, C3-H | 225.25 | Under investigation | N/A | Cancer research | [15, 18] |
| N,1-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | N1-methyl, N4-methyl | 163.18 | Unspecified | N/A | Chemical intermediate | [2] |
| OSI-027 (R39) | Optimized C3 substituent | 452.50* | mTORC1/mTORC2 | 22 (mTORC1) 65 (mTORC2) |
Solid tumors, lymphomas | [3] |
| ZYBT1 | Hexahydrocyclopenta[c]pyrrole at N1 | ~550* | BTK | Not reported | Mantle cell lymphoma | [7] |
| 1NA-PP1 | N1-tert-butyl, C3-1-naphthyl | ~400* | AS PKC | Not reported | Kinase selectivity studies | [10] |
| 3-Iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | N1-methyl, C3-iodo | 275.90 | Intermediate for BTK inhibitors | N/A | Synthetic precursor | [9] |
*Estimated based on structural analogs.
Key Findings from Comparative Studies
A. Target Selectivity and Potency
- OSI-027 (R39) : This analog demonstrates dual inhibition of mTORC1 (IC₅₀ = 22 nM) and mTORC2 (IC₅₀ = 65 nM) with >100-fold selectivity over PI3K isoforms. Its C3 substituent optimizes binding to the mTOR kinase domain, enabling complete inhibition of downstream effectors (4E-BP1, S6K1) .
- ZYBT1 : A BTK inhibitor derived from iodinated pyrazolo[3,4-d]pyrimidin-4-amine precursors. The hexahydrocyclopenta[c]pyrrole group at N1 enhances selectivity for BTK, critical for treating mantle cell lymphoma .
- 1NA-PP1 : The bulky tert-butyl and 1-naphthyl groups confer selectivity for atypical PKC (AS PKC) over wild-type PKC, highlighting the role of steric hindrance in kinase selectivity .
B. Impact of Substituents
- C3-Iodo Substituent : In 3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, iodine serves as a handle for further functionalization via cross-coupling reactions, enabling rapid diversification .
- Methyl vs. Benzyl : The N,1-dimethyl analog (CAS 5334-49-6) lacks the benzyl group’s bulk, reducing steric effects but limiting target engagement, as seen in its role as an intermediate rather than a therapeutic agent .
Biological Activity
n-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by a benzyl group attached to the nitrogen atom of the pyrazolo[3,4-d]pyrimidine core. Its molecular formula is CHN with a molecular weight of approximately 228.25 g/mol. This compound is noted for its ability to interact with various biological targets, particularly kinases involved in cell cycle regulation.
The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 plays a crucial role in cell cycle progression; thus, its inhibition leads to:
- Cell Cycle Arrest : The compound induces G1/S phase arrest in cancer cells.
- Apoptosis : It promotes programmed cell death through the activation of apoptotic pathways.
The interaction occurs via binding to the ATP-binding site of CDK2, effectively blocking its activity and disrupting normal cell cycle progression.
Anticancer Activity
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- MIA PaCa-2 Cells : In studies focusing on pancreatic cancer cells, this compound showed submicromolar antiproliferative activity. It was found to disrupt mTORC1 signaling pathways, which are critical for cell growth and proliferation .
Neurological Implications
In addition to its anticancer properties, this compound has been investigated for potential neuroprotective effects. For example, it has been explored as a dual antagonist for adenosine receptors A2A and A1, which are implicated in neurodegenerative diseases such as Parkinson's disease. A related compound demonstrated favorable pharmacokinetic profiles and low toxicity in animal models .
Research Findings and Case Studies
Several studies have highlighted the biological activity of this compound:
Pharmacokinetics and Stability
The pharmacokinetic properties of this compound indicate good stability under standard storage conditions but potential degradation over extended periods. Factors such as pH and temperature can influence its bioavailability and efficacy .
Q & A
Q. What are the common synthetic routes for n-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and what factors influence reaction yields?
- Methodological Answer : The synthesis typically involves alkylation or condensation reactions. For example:
- Alkylation : Reacting pyrazolo[3,4-d]pyrimidin-4-ol derivatives with benzyl halides in polar solvents (e.g., DMF, acetonitrile) under reflux conditions. Phase transfer catalysts like tetrabutylammonium bromide can enhance reactivity .
- Condensation : Using phenyl hydrazine and carbonitriles in ethanol under reflux to form the pyrazolo[3,4-d]pyrimidine core, followed by benzyl group introduction via nucleophilic substitution .
- Key factors : Solvent choice, temperature control (60–100°C), and catalyst selection (e.g., ZrCl₄ for mild conditions) significantly impact yields (60–85%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?
- Methodological Answer :
- 1H NMR : Identify NH protons (δ 9.0–11.8 ppm as broad singlets) and aromatic protons (δ 6.8–8.3 ppm). For example, in N-(4-chlorophenyl) derivatives, aryl protons appear as doublets (J = 8.9 Hz) .
- IR Spectroscopy : Detect NH stretching (3200–3400 cm⁻¹) and C=N/C=C vibrations (1500–1600 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight via [M+H]⁺ peaks (e.g., m/z 301.3 for C₁₄H₁₅N₅O₃ analogs) .
Q. What are the primary biological targets of pyrazolo[3,4-d]pyrimidine derivatives like this compound, and how is binding affinity assessed?
- Methodological Answer :
- Targets : Kinases (e.g., BTK, CDKs), enzymes (e.g., PDEs), and receptors linked to cancer and inflammation .
- Assays :
- Kinase inhibition: Use ADP-Glo™ assays to measure ATP consumption .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., IC₅₀ values for leukemia cells) .
- SPR/Biacore: Quantify binding kinetics (ka/kd) for target validation .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity, especially when scaling reactions?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yields by 10–15% .
- Solvent-free conditions : Minimize side reactions; e.g., grinding reactants with K₂CO₃ yields >90% purity .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (acetonitrile/ethanol) to remove unreacted benzyl halides .
Q. What strategies are recommended for resolving contradictions in biological activity data across studies involving this compound derivatives?
- Methodological Answer :
- Validate assay conditions : Ensure consistent cell lines (e.g., Jurkat vs. HEK293), ATP concentrations, and incubation times .
- Check compound stability : Use HPLC to confirm purity (>95%) and rule out degradation products .
- Orthogonal assays : Combine enzymatic assays (e.g., kinase inhibition) with cellular viability tests to confirm mechanism-specific effects .
Q. Which computational methods are suitable for predicting the binding interactions of this compound with kinase targets, and how do these align with experimental data?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Predict binding poses in BTK or CDK2 active sites. Focus on hydrogen bonds with hinge regions (e.g., Met477 in BTK) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD < 2 Å indicates strong binding .
- DFT calculations (Gaussian) : Optimize geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
- Validation : Compare computational ΔG values with experimental IC₅₀/Kd data; discrepancies >1 log unit suggest model refinement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
